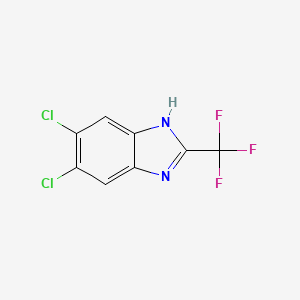

1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-

Descripción general

Descripción

The compound "1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-" is a benzimidazole derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group on its benzimidazole core. This structural motif is common in various synthesized compounds that exhibit a range of biological activities, including antimicrobial, anticancer, and androgen receptor antagonistic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of substituted aromatic aldehydes with o-phenylenediamine derivatives, using sodium metabisulfite as an oxidative reagent. Subsequent reactions with substituted halides, facilitated by potassium carbonate, can introduce additional functional groups such as chloro or nitro groups. Microwave-assisted methods have been employed to improve yields, achieving moderate to excellent results . In the case of 5,6-dichloro-benzimidazole derivatives, the introduction of a trifluoromethyl group has been found to significantly enhance biological activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. These studies have confirmed the planarity of the benzimidazole ring system and provided detailed insights into the geometrical structure, vibrational frequencies, and electronic properties of these compounds . The presence of substituents like chlorine and trifluoromethyl groups influences the molecular geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the benzimidazole core and the substituents attached to it. The presence of halogen atoms, such as chlorine, can make these compounds suitable for further functionalization through nucleophilic substitution reactions. The electronic properties of the benzimidazole ring can also influence the reactivity of the compound, as seen in the case of tetrahalogenated benzimidazoles, where the type and position of halogen substituents affect the chemical reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and electronic properties, have been characterized using various spectroscopic and theoretical methods. DFT calculations have been used to predict the stability, dipole moment, and charge distribution of these molecules. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, chloro-substituted benzimidazoles exhibit different charge distributions compared to their methyl-substituted counterparts, which can influence their stability and reactivity .

Safety and Hazards

“1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-” is a halide- and amine-substituted aromatic compound . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

A study has shown that similar compounds can act as uncouplers of oxidative phosphorylation, affecting the electrical properties of phospholipid bilayer membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other substances, and more.

Propiedades

IUPAC Name |

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRUFFLHYXFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177934 | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

CAS RN |

2338-25-2 | |

| Record name | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

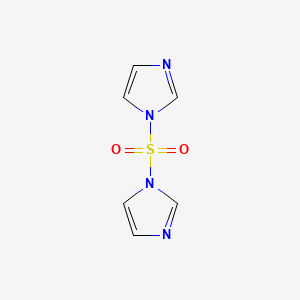

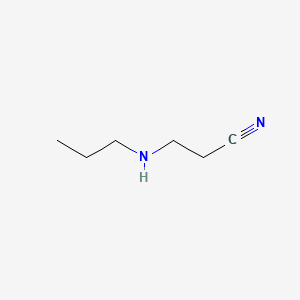

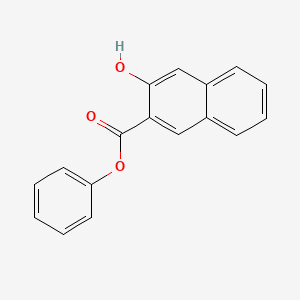

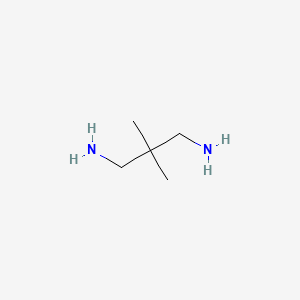

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.